molecular formula C10H13N3 B12278537 2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine

2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine

Cat. No.: B12278537
M. Wt: 175.23 g/mol
InChI Key: ZOUBZTRMVAFTBR-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-13-7-8(4-5-11)9-3-2-6-12-10(9)13/h2-3,6-7H,4-5,11H2,1H3

InChI Key

ZOUBZTRMVAFTBR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine typically involves the reaction of 1-methyl-1H-pyrrolo[2,3-B]pyridine with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit promising antitumor properties. A study focused on the synthesis and bioevaluation of related compounds showed that certain derivatives can inhibit c-Met, a receptor tyrosine kinase implicated in cancer progression. The structure-activity relationship (SAR) indicated that modifications to the pyrrolo[2,3-b]pyridine moiety enhance antitumor efficacy against various cancer cell lines, including A549 lung cancer cells. The findings suggest that these compounds can induce apoptosis and arrest the cell cycle at the G2/M phase, making them candidates for further development as anticancer agents .

Kinase Inhibition

The compound has shown potential as a kinase inhibitor. Several studies have explored its ability to inhibit mTOR and PI3K pathways, which are crucial in cell growth and proliferation. For instance, specific derivatives have been identified as effective inhibitors of these pathways, demonstrating significant activity in preclinical models of human tumors such as glioblastoma and prostate cancer .

Neuropharmacological Effects

Emerging research indicates that compounds related to 2-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-YL)ethanamine may possess neuroprotective properties. Studies have suggested that these compounds can modulate neurotransmitter systems and exhibit effects on neuroinflammation, making them potential candidates for treating neurodegenerative diseases .

Case Studies

Study ReferenceFocusFindings
Antitumor ActivityInduced apoptosis in A549 cells; effective c-Met inhibition.
Kinase InhibitionInhibited mTOR/PI3K pathways; active against multiple tumor types.
NeuropharmacologyModulated neurotransmitter activity; potential neuroprotective effects.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including cell proliferation inhibition, apoptosis induction, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-B]pyridine: A closely related compound with similar structural features.

    1-Methyl-1H-pyrrolo[2,3-B]pyridine: Another derivative with a methyl group at the nitrogen atom.

    2-(1H-Pyrrolo[2,3-B]pyridin-3-YL)ethanamine: Lacks the methyl group but shares the core structure.

Uniqueness

2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group and ethanamine moiety can enhance its interaction with molecular targets and improve its pharmacokinetic properties .

Biological Activity

2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine, also known as a pyrrolo[2,3-b]pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that may confer various pharmacological properties, including anticancer and neuroprotective effects.

  • IUPAC Name : 2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
  • Molecular Formula : C10H13N3
  • Molecular Weight : 175.24 g/mol
  • CAS Number : 1092309-84-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance, a study indicated that these compounds can induce apoptosis in A549 lung cancer cells and effectively arrest cell cycle progression at the G2/M phase. The structure-activity relationship (SAR) analyses suggested that modifications to the core structure could enhance efficacy against various cancer cell lines .

Table 1: Summary of Anticancer Studies on Pyrrolo[2,3-b]pyridine Derivatives

Study ReferenceCell LineMechanism of ActionIC50 (µM)
A549Induces apoptosis10
FaDuCell cycle arrest15
VariousInhibition of DHODH<0.03

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Certain derivatives have shown promise in inhibiting monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases like Parkinson's. The inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of pyrrolo[2,3-b]pyridine derivatives. Some studies have reported that these compounds exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

  • Study on Apoptosis Induction :
    A study evaluated the ability of various pyrrolo[2,3-b]pyridine derivatives to induce apoptosis in cancer cells. The results demonstrated that specific modifications enhanced their pro-apoptotic effects, making them candidates for further development as anticancer agents .
  • Neuroprotection Against Oxidative Stress :
    Another investigation focused on the neuroprotective effects of these compounds against oxidative stress-induced damage in neuronal cells. The findings suggested that certain derivatives could mitigate oxidative damage and promote cell survival .

Q & A

Q. Basic Research Focus

NMR Spectroscopy :

  • ¹H NMR : Look for signals at δ 3.30–3.40 ppm (CH₂ of ethylamine), δ 3.94 ppm (N-methyl group), and aromatic protons between δ 7.2–8.4 ppm .
  • ¹³C NMR : Key peaks include δ 148.8 (pyridine C), δ 55.3 (ethylamine CH₂), and δ 22.7 (methyl group) .

HRMS : Confirm molecular ion [M+H]⁺ (e.g., observed m/z 245.17 for C₁₄H₂₀N₄) to verify purity .
Note : Solvent choice (DMSO-d₆ vs. CDCl₃) may cause chemical shift variability; cross-check with literature .

How can researchers optimize synthetic yields in multi-step protocols?

Advanced Research Focus
Yield optimization involves:

Temperature control : Maintain strict low-temperature conditions during methylation to minimize side reactions .

Catalyst screening : Test Pd(PPh₃)₄ or other palladium catalysts for coupling steps to enhance efficiency .

Microwave parameters : Adjust irradiation time (e.g., 2–3 h) and power (25–50 W) to balance reaction speed and decomposition risks .
Data-Driven Example : A 70% yield was achieved for thiazole derivatives by extending reaction times and using anhydrous conditions .

How to address discrepancies in reported NMR data for this compound?

Advanced Research Focus
Discrepancies (e.g., δ 7.2–8.4 ppm aromatic shifts vs. δ 8.19–8.43 ppm in other studies) can arise from:

Solvent effects : DMSO-d₆ vs. CDCl₃ alters proton exchange rates and shielding .

Concentration : High concentrations may cause aggregation, shifting peaks.

Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments .

What role does this compound play in stabilizing G-quadruplex DNA structures?

Advanced Research Focus
The ethylamine moiety enhances binding affinity to c-MYC G-quadruplex DNA by:

Hydrogen bonding : The amine group interacts with phosphate backbones.

π-π stacking : The pyrrolopyridine core aligns with guanine quartets.
Experimental Design :

  • FRET melting assays : Measure ΔTₘ (e.g., 10–15°C increase indicates stabilization) .
  • Competitive dialysis : Compare binding to duplex vs. quadruplex DNA to assess selectivity .

How to evaluate its antimicrobial activity in biofilms?

Q. Advanced Research Focus

MIC assays : Determine minimum inhibitory concentrations against Staphylococcus aureus (e.g., 1j derivative showed MIC = 2 µg/mL) .

Biofilm inhibition : Use crystal violet staining to quantify biomass reduction in 96-well plates.

Confocal microscopy : Visualize biofilm disruption using LIVE/DEAD staining .

What challenges arise in regioselective functionalization of the pyrrolopyridine core?

Q. Advanced Research Focus

Competitive sites : Nitration at C5 vs. C7 positions requires careful control of nitric acid concentration and temperature .

Directing groups : Install temporary protecting groups (e.g., Boc on the ethylamine) to steer reactivity .

Catalyst tuning : Use Pd-catalyzed cross-coupling with sterically hindered ligands to favor desired regiochemistry .

How to design analogs for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

Core modifications : Introduce substituents (e.g., Cl, F) at C5 or C7 to alter electronic properties .

Side-chain variation : Replace the ethylamine with bulkier groups (e.g., pyrrolidinyl) to probe steric effects .

Biological testing : Compare IC₅₀ values in kinase assays (e.g., CDK2 inhibition) to map pharmacophore requirements .

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